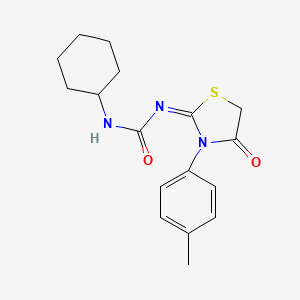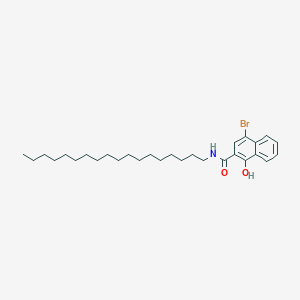
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is a synthetic organic compound with the molecular formula C29H44BrNO2 and a molecular weight of 518.57 g/mol This compound features a naphthalene core substituted with a bromine atom, a hydroxyl group, and an octadecyl chain attached to a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide typically involves multiple steps:
Bromination: The naphthalene core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide.
Hydroxylation: The brominated naphthalene undergoes hydroxylation, often using a strong base like sodium hydroxide in an aqueous medium.
Amidation: The hydroxylated bromonaphthalene is then reacted with octadecylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, thiourea) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Oxidation: Formation of 4-bromo-1-oxo-N-octadecylnaphthalene-2-carboxamide.
Reduction: Formation of 4-bromo-1-hydroxy-N-octadecylnaphthalen-2-amine.
Applications De Recherche Scientifique
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and hydroxyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-hydroxy-N-dodecylnaphthalene-2-carboxamide: Similar structure but with a shorter alkyl chain.
4-Bromo-1-hydroxy-N-octylnaphthalene-2-carboxamide: Similar structure with an even shorter alkyl chain.
4-Bromo-1-hydroxy-N-hexadecylnaphthalene-2-carboxamide: Similar structure with a slightly shorter alkyl chain.
Uniqueness
4-Bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide is unique due to its long octadecyl chain, which imparts distinct hydrophobic properties and influences its solubility and interaction with biological membranes. This makes it particularly useful in studies involving lipid bilayers and membrane proteins.
Propriétés
Formule moléculaire |
C29H44BrNO2 |
|---|---|
Poids moléculaire |
518.6 g/mol |
Nom IUPAC |
4-bromo-1-hydroxy-N-octadecylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H44BrNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-31-29(33)26-23-27(30)24-20-17-18-21-25(24)28(26)32/h17-18,20-21,23,32H,2-16,19,22H2,1H3,(H,31,33) |
Clé InChI |
MREJAXPGNOJWDP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)
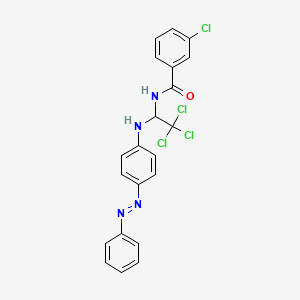
![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)

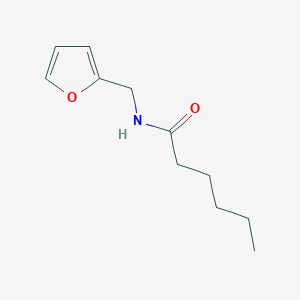

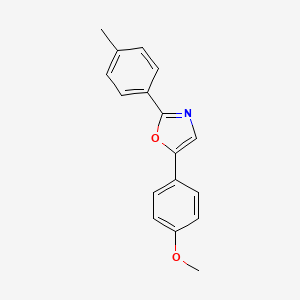
![4-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11992159.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11992163.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B11992168.png)
